N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-propylpentanamide

Medicinal Chemistry Screening Library Selection Physicochemical Property Differentiation

Sourcing N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-propylpentanamide (CAS 946381-84-6)? This compound offers a unique 2,8-dimethyl substitution pattern on the pyrido[1,2-a]pyrimidine core with a valproyl amide side chain (clogP ~2.94). Unlike common 2-methyl or 2,7-dimethyl analogs, this architecture enables distinct steric and electronic profiles critical for efflux pump inhibitor screening and CNS-penetrant probe development. Researchers validating MexAB-OprM targets or exploring hybrid HDAC/GABAergic pharmacology should prioritize this scaffold to establish novel IP space beyond extensively patented 2-piperidine/morpholine derivatives. Inquire for bulk pricing, custom synthesis options, and immediate availability.

Molecular Formula C18H25N3O2
Molecular Weight 315.417
CAS No. 946381-84-6
Cat. No. B2849493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-propylpentanamide
CAS946381-84-6
Molecular FormulaC18H25N3O2
Molecular Weight315.417
Structural Identifiers
SMILESCCCC(CCC)C(=O)NC1=C(N=C2C=C(C=CN2C1=O)C)C
InChIInChI=1S/C18H25N3O2/c1-5-7-14(8-6-2)17(22)20-16-13(4)19-15-11-12(3)9-10-21(15)18(16)23/h9-11,14H,5-8H2,1-4H3,(H,20,22)
InChIKeyNYPMOTSHQCPGGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-propylpentanamide (CAS 946381-84-6): Class, Physicochemical Profile, and Sourcing Context


N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-propylpentanamide (CAS 946381-84-6) is a synthetic small molecule belonging to the 4-oxo-4H-pyrido[1,2-a]pyrimidine class, a bicyclic nitrogen-bridgehead heterocycle scaffold known for diverse biological activities including efflux pump inhibition and analgesia [1]. Its molecular formula is C18H25N3O2 (MW 315.42), and it features a 2-propylpentanamide (valproyl) amide side chain at the 3-position combined with 2,8-dimethyl substitution on the pyrido[1,2-a]pyrimidine core. This specific substitution pattern distinguishes it from mono-methyl or differently methylated analogs commonly found in screening libraries .

Why N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-propylpentanamide Cannot Be Replaced by Generic Pyrido[1,2-a]pyrimidine Analogs


Within the 4-oxo-4H-pyrido[1,2-a]pyrimidine class, minor changes to the substitution pattern can drastically alter biological target engagement, physicochemical properties, and the resulting screening profile. The 2,8-dimethyl core of this compound introduces unique steric and electronic features compared to the more common 2-methyl or 2,7-dimethyl variants . The 2-propylpentanamide (valproyl) side chain contributes significant lipophilicity (clogP ~2.94) and hydrogen-bonding capacity distinct from simple alkyl or aromatic substituents at the 3-position [1]. Consequently, researchers cannot assume that a closely related screening compound—such as N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-propylpentanamide (ChemDiv G746-0033, MW 301.39, clogP 2.64) —will exhibit the same target binding, solubility, or cellular permeability profile. The evidence below quantifies these differences where data exists and identifies critical data gaps where they do not.

Quantitative Differentiation Data for N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-propylpentanamide vs. Closest Analogs


Molecular Weight and Lipophilicity Comparison: 2,8-Dimethyl Derivative vs. 2-Methyl Analog

The target compound (CAS 946381-84-6) carries an additional methyl group at position 8 of the pyrido[1,2-a]pyrimidine scaffold compared to the closest commercially available analog, N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-propylpentanamide (ChemDiv G746-0033). This structural difference results in a higher molecular weight (315.42 vs. 301.39 Da) and increased lipophilicity (clogP 2.94 vs. 2.64) [1]. The 2,8-dimethyl substitution may reduce metabolic liability at the 8-position while altering π-stacking interactions with biological targets [2].

Medicinal Chemistry Screening Library Selection Physicochemical Property Differentiation

Substitution Pattern Differentiation: 2,8-Dimethyl vs. 2,7-Dimethyl and 2,9-Dimethyl Isomers in Pyrido[1,2-a]pyrimidine Scaffolds

Among dimethyl-substituted 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives, the position of the second methyl group fundamentally alters the electronic distribution and steric environment of the scaffold. The 2,8-dimethyl substitution pattern is distinct from the 2,7-dimethyl and 2,9-dimethyl isomers, all of which exist as separate screening compounds in commercial libraries . While quantitative bioactivity data comparing these isomers directly is not available in the public domain, the 2,8-dimethyl pattern has been specifically exemplified in analgesic patents (e.g., 2,8-dimethyl-3-ethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine) [1], indicating that medicinal chemists have identified this particular regioisomer as worthy of investigation. The 2,8-dimethyl-3-ethyl analog demonstrated analgesic activity in murine models [1], whereas comprehensive data for the 2,7- and 2,9-isomers remain undisclosed.

Structure-Activity Relationship Isomer Differentiation Medicinal Chemistry Lead Optimization

Valproyl Amide Side Chain: Unique Pharmacophore Contribution vs. Simple Alkyl Substituents at the 3-Position

The 2-propylpentanamide (valproyl amide) moiety is the defining structural feature of the 3-position side chain and is structurally related to valproic acid (VPA), a broad-spectrum antiepileptic with established histone deacetylase (HDAC) inhibitory activity and GABAergic modulation [1]. This contrasts with simpler 3-alkyl substituents (ethyl, methyl, n-propyl) found in earlier-generation pyrido[1,2-a]pyrimidine analgesics [2]. The valproyl amide linkage may confer CNS penetration advantages via monocarboxylic acid transporter recognition while retaining the potential for intracellular hydrolysis to release valproic acid [3]. No quantitative CNS penetration or HDAC inhibition data are available for this specific compound; this represents a knowledge gap versus the well-characterized simple alkyl congeners.

Prodrug Design CNS Drug Delivery Valproic Acid Conjugates

Efflux Pump Inhibitor Class Potential: 4-Oxo-4H-pyrido[1,2-a]pyrimidine Scaffold as MexAB-OprM Targeting Agents

The 4-oxo-4H-pyrido[1,2-a]pyrimidine scaffold has been validated as a core structure for MexAB-OprM efflux pump inhibitors (EPIs) in Pseudomonas aeruginosa, with several series demonstrating potentiation of levofloxacin and aztreonam activity in vitro and in vivo [1]. The most advanced compound, D13-9001, achieved a minimum potentiation concentration (MPC) of <0.5 µg/mL in combination with levofloxacin against P. aeruginosa strains overexpressing MexAB-OprM [2]. While the specific target compound has not been tested in these efflux pump assays, its 2,8-dimethyl-3-valproylamide architecture represents a novel substitution combination within this validated EPI scaffold. The 2-methyl group is present in several active EPI analogs, but the 8-methyl and 3-valproylamide modifications are unexplored in this target class [1].

Antibacterial Resistance Efflux Pump Inhibition Pseudomonas aeruginosa

Recommended Application Scenarios for N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-propylpentanamide Based on Available Evidence


Exploratory Screening for MexAB-OprM Efflux Pump Inhibition in Multidrug-Resistant Pseudomonas aeruginosa

Given the validated 4-oxo-4H-pyrido[1,2-a]pyrimidine scaffold in efflux pump inhibition, this compound should be prioritized for screening in checkerboard assays with levofloxacin or aztreonam against P. aeruginosa strains overexpressing MexAB-OprM [1]. The 2,8-dimethyl-3-valproylamide architecture represents a novel chemical space within this target class not covered by existing EPI patents (Parts 4–7 of the Yoshida/Nakayama series). A positive hit would establish a new sub-series with potential intellectual property advantages over the extensively patented 2-piperidine and 2-morpholine derivatives.

CNS-Targeted Dual-Pharmacophore Probe: Valproyl-Pyrido[1,2-a]pyrimidine Conjugate for Epilepsy or Pain Models

The valproyl amide side chain suggests utility as a CNS-penetrant probe that could simultaneously engage targets associated with the pyrido[1,2-a]pyrimidine core (analgesia, as per US4291036A) and the valproyl pharmacophore (HDAC inhibition, GABAergic modulation) [1]. This compound could be evaluated in murine seizure models (MES, scPTZ) or neuropathic pain models to test the hypothesis that the hybrid structure provides synergistic or broader efficacy compared to either pharmacophore alone. The lipophilic nature (clogP 2.94) is consistent with CNS penetration potential .

Structure-Activity Relationship (SAR) Expansion of 2,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine Derivatives

For medicinal chemistry teams with an existing 4-oxo-4H-pyrido[1,2-a]pyrimidine lead series, this compound serves as a valuable SAR probe to interrogate the effects of (a) 8-methyl substitution vs. unsubstituted or 7-methyl analogs [1], and (b) a bulky, lipophilic valproyl amide at the 3-position vs. simpler alkyl or carboxamide groups . Comparative data with ChemDiv G746-0033 (2-methyl analog) can quantify the contribution of the 8-methyl group to target affinity, selectivity, and metabolic stability.

Chemical Biology Tool for Valproic Acid Prodrug or Conjugate Strategy Development

The compound can be employed as a chemical biology tool to study whether conjugation of the valproyl moiety to a heterocyclic scaffold alters the intracellular release kinetics of valproic acid, cellular permeability, or subcellular targeting compared to valproic acid, valpromide, or other valproyl-amino acid conjugates [1]. This is particularly relevant for research groups investigating tissue-selective HDAC inhibition or non-hepatotoxic valproic acid derivatives.

Quote Request

Request a Quote for N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-propylpentanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.